molecular formula C15H22 B1391933 4-(4-Tert-butylphenyl)-2-methyl-1-butene CAS No. 3605-32-1

4-(4-Tert-butylphenyl)-2-methyl-1-butene

Cat. No.: B1391933
CAS No.: 3605-32-1
M. Wt: 202.33 g/mol
InChI Key: XYWWCJXJXWNRST-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)-2-methyl-1-butene is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenyl)-2-methyl-1-butene typically involves the alkylation of 4-tert-butylphenol with appropriate alkylating agents. One common method is the acid-catalyzed alkylation of 4-tert-butylphenol with isobutene, resulting in the formation of the desired product . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenyl)-2-methyl-1-butene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, resulting in the formation of saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can be employed.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-Tert-butylphenyl)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)-2-methyl-1-butene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s double bond and phenyl ring play crucial roles in determining its reactivity and the pathways it follows. For instance, in electrophilic aromatic substitution reactions, the tert-butyl group can influence the orientation and rate of substitution on the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Shares the tert-butyl group and phenyl ring but lacks the butene chain.

    4-tert-Butylbenzyl chloride: Contains a tert-butyl group and benzyl chloride moiety.

    4-tert-Butylphenylacetylene: Features a tert-butyl group and phenyl ring with an acetylene group.

Uniqueness

4-(4-Tert-butylphenyl)-2-methyl-1-butene is unique due to the combination of its tert-butyl group, phenyl ring, and butene chain. This structural arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-tert-butyl-4-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-12(2)6-7-13-8-10-14(11-9-13)15(3,4)5/h8-11H,1,6-7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWWCJXJXWNRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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